DBPR108, also known as prusogliptin, is a novel compound classified as a dipeptidyl peptidase-4 inhibitor. This class of drugs plays a crucial role in the management of type 2 diabetes mellitus by enhancing insulin secretion and inhibiting glucagon release, thereby reducing blood glucose levels. DBPR108 has been evaluated for its pharmacological properties and potential therapeutic applications in diabetes management.
DBPR108 was developed as part of research focused on creating more effective dipeptidyl peptidase-4 inhibitors. It falls under the category of small molecule inhibitors and has shown promise in preclinical and clinical studies for its antihyperglycemic activity. The compound's classification as a dipeptidyl peptidase-4 inhibitor positions it alongside other well-known drugs in this category, such as vildagliptin and sitagliptin, which are widely used in clinical practice to manage blood sugar levels in diabetic patients .
The synthesis of DBPR108 involves several steps that typically begin with the preparation of specific amino acid derivatives. The process may include the following technical details:
The synthesis pathway may involve multiple reaction conditions, including temperature control and pH adjustments to optimize yields and minimize side reactions. The final product is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .
DBPR108 features a unique molecular structure that allows it to effectively inhibit dipeptidyl peptidase-4. The structure includes:
The molecular formula for DBPR108 is typically represented as C₁₃H₁₈N₄O₃S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The three-dimensional conformation plays a critical role in its biological activity .
DBPR108 undergoes various chemical reactions primarily related to its interaction with dipeptidyl peptidase-4. These reactions can be summarized as follows:
The kinetic parameters for DBPR108's inhibition of dipeptidyl peptidase-4 have been studied extensively, revealing its potency compared to other inhibitors in clinical use .
DBPR108 exerts its pharmacological effects through a well-defined mechanism:
Clinical studies have demonstrated significant reductions in hemoglobin A1c levels among patients treated with DBPR108 compared to placebo groups .
DBPR108 is characterized by:
Key chemical properties include:
Relevant analyses often include stability studies under different environmental conditions to assess shelf life and formulation compatibility .
DBPR108 has significant scientific uses primarily in the field of diabetes treatment:
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors represents a paradigm shift in type 2 diabetes management, moving beyond insulin-centric approaches to target incretin hormone physiology. DPP-4, identified as a serine protease enzyme in 1967, gained significant research attention in the 1990s when its role in degrading glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) was elucidated [7]. Early inhibitors like P32/98 (Merck) and DPP-728 (Novartis) established the proof-of-concept that DPP-4 inhibition could enhance endogenous incretin activity, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release [7]. These discoveries catalyzed extensive medicinal chemistry efforts focused on developing orally bioavailable inhibitors with improved pharmacokinetic profiles.
Structurally, DPP-4 inhibitors belong to heterogeneous chemical classes, with most containing proline-mimetic moieties (pyrrolidine, cyanopyrrolidine, thiazolidine) that interact with the enzyme's catalytic site. The identification of a hydrophobic S1 pocket and solvent-exposed regions within DPP-4's structure enabled rational drug design, balancing potency with pharmacokinetic optimization [7] [8]. This culminated in FDA approvals of sitagliptin (2006), saxagliptin (2009), and linagliptin (2011), establishing DPP-4 inhibitors as a major therapeutic class. By 2023, the global diabetes drug market reached $79.25 billion, with DPP-4 inhibitors representing a substantial segment due to their glucose-dependent mechanism, low hypoglycemia risk, and weight-neutral profile [6].
Table 1: Evolution of Key DPP-4 Inhibitor Structural Classes
Generation | Representative Compounds | Core Structural Features | Development Timeline |
---|---|---|---|
First | P32/98 | Thiazolidide backbone | 1990s (preclinical) |
Second | DPP-728, Vildagliptin | Cyanopyrrolidine | Early 2000s |
Third | Sitagliptin, Saxagliptin | β-Amino acid derivatives | Mid 2000s (approved) |
Novel | DBPR108 (Prusogliptin) | Fluorinated cyanopyrrolidine | 2025 (approved in China) |
Despite the clinical success of existing DPP-4 inhibitors, several therapeutic limitations necessitated continued innovation. Cardiovascular outcome trials revealed agent-specific safety concerns, notably saxagliptin's association with increased hospitalization for heart failure (HR 1.27; 95% CI 1.07–1.51) [1] [8]. Pancreatitis risk, though rare, was documented for saxagliptin, alogliptin, and sitagliptin in large clinical trials, complicating their use in high-risk populations [1] [8]. Furthermore, most early DPP-4 inhibitors required dose adjustment in renal impairment due to primarily renal excretion—sitagliptin doses must be halved when eGFR falls below 50 mL/min/1.73m², while saxagliptin requires quarter-dose reduction below 30 mL/min/1.73m² [1] [8]. Linagliptin, though renally spared, exhibits nonlinear pharmacokinetics that complicate dosing predictability.
Selectivity limitations also posed challenges. Early inhibitors demonstrated off-target inhibition of structurally homologous enzymes DPP-8 and DPP-9, linked to toxicities in preclinical models (e.g., alopecia, thrombocytopenia) [7]. This underscored the need for inhibitors with enhanced selectivity profiles. Additionally, pharmacokinetic variability among existing agents necessitated diverse dosing regimens—twice-daily for vildagliptin versus once-weekly for trelagliptin—highlighting opportunities for optimized therapeutic coverage [4]. These unmet needs collectively drove research into next-generation inhibitors like DBPR108, designed to mitigate cardiovascular risks, eliminate renal dosing, and maximize selectivity.
Table 2: Unmet Medical Needs Addressed by DBPR108 Development
Therapeutic Limitation | Agents Affected | Clinical Consequence | DBPR108 Advantage |
---|---|---|---|
Cardiovascular safety | Saxagliptin, Alogliptin | Increased HF hospitalization risk | No CV signal in trials to date |
Pancreatitis risk | Sitagliptin, Saxagliptin | Rare but severe events requiring discontinuation | No pancreatitis reported in trials |
Renal dosing adjustment | Sitagliptin, Saxagliptin | Complex titration, suboptimal dosing | No dose adjustment needed (mild-mod RI) |
Off-target enzyme inhibition | Early inhibitors | Theoretical immune/toxicity risks | >50 nM IC50 for DPP-8/9, FAP |
DBPR108 (prusogliptin) emerged from a systematic drug discovery program initiated in 2002 by Taiwan's National Health Research Institutes (NHRI) to address the limitations of existing DPP-4 inhibitors. Its molecular design centers on a fluorinated cyanopyrrolidine scaffold optimized for high DPP-4 affinity and selectivity [3] [6]. The compound, chemically designated as (2S,4S)-1-[2-[[1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl]amino]acetyl]-4-fluoro-2-pyrrolidinecarbonitrile, incorporates strategic fluorination at the pyrrolidine ring to enhance metabolic stability and membrane permeability [3] [6]. This modification leverages fluorine's electronegativity to strengthen hydrogen bonding with DPP-4's Glu205 and Glu206 residues while reducing susceptibility to oxidative metabolism.
DBPR108 exhibits exceptional selectivity for DPP-4 over related proteases, with half-maximal inhibitory concentration (IC50) values >50 µM for DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), compared to its DPP-4 IC50 of 15 nM [3] [8]. This selectivity profile minimizes off-target effects theoretically linked to immune toxicity. Mechanistically, DBPR108 binds reversibly to DPP-4's catalytic site, with the nitrile group forming a transient covalent interaction with Ser630 that enhances residence time [3] [7]. In biochemical assays, DBPR108 demonstrated superior species-independent potency (IC50 4.1–20.4 nM across humans, rodents, dogs, and monkeys) compared to sitagliptin (IC50 12.3–64.4 nM) [3] [8].
Preclinical pharmacology studies confirmed DBPR108's therapeutic potential. In diet-induced obese (DIO) mice, single-dose DBPR108 (0.1 mg/kg) significantly enhanced glucose tolerance during oral glucose tolerance tests (OGTT), reducing AUCglucose by 32% versus controls (p<0.01) [3]. When co-administered with metformin (50–100 mg/kg), DBPR108 produced synergistic glucose-lowering effects, supporting its clinical development as an add-on therapy [3]. These attributes—high selectivity, potent enzyme inhibition, and synergistic activity with metformin—established DBPR108 as a promising candidate addressing key limitations of earlier DPP-4 inhibitors.
Table 3: Biochemical and Pharmacological Profile of DBPR108
Parameter | DBPR108 Value | Comparator (Sitagliptin) | Significance |
---|---|---|---|
DPP-4 IC50 (human) | 15 nM | 19 nM | Higher potency |
Selectivity (DPP-8/DPP-9) | >3000-fold | ~300-fold | Reduced off-target risk |
Plasma DPP-4 inhibition (mice) | >80% at 0.1 mg/kg | >80% at 1 mg/kg | Enhanced in vivo potency |
Active GLP-1 increase (rats) | 2.8-fold vs. control | 2.2-fold vs. control | Superior incretin enhancement |
Tmax (human, steady-state) | 1.5–4 hours | 1–4 hours | Rapid absorption comparable to peers |
The development trajectory of DBPR108 illustrates the evolution of DPP-4 inhibitors from broad-acting compounds to agents with refined target engagement. Its 2025 approval in China marks a significant milestone in diabetes therapeutics, fulfilling critical unmet needs through rational molecular design [6]. Ongoing research continues to explore its potential in special populations and combination therapies, further expanding the therapeutic arsenal against type 2 diabetes.
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7